molecular formula C8H7ClN2 B8726877 4-Amino-5-chloro-2-methylbenzonitrile

4-Amino-5-chloro-2-methylbenzonitrile

Cat. No.: B8726877
M. Wt: 166.61 g/mol
InChI Key: GLWMCADVOPLIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-2-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino (-NH₂) group at position 4, a chlorine atom at position 5, and a methyl (-CH₃) group at position 2 on the benzene ring. The nitrile (-CN) group at position 1 completes the structure. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-amino-5-chloro-2-methylbenzonitrile

InChI

InChI=1S/C8H7ClN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3

InChI Key

GLWMCADVOPLIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Amino-5-chloro-2-methylbenzonitrile with five structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound Not explicitly listed C₈H₇ClN₂ ~166.45 (calculated) 4-NH₂, 5-Cl, 2-CH₃ Combines electron-donating (NH₂, CH₃) and withdrawing (Cl, CN) groups.
2-Amino-4-chloro-5-methylbenzonitrile 289686-80-2 C₈H₇ClN₂ ~166.45 (calculated) 2-NH₂, 4-Cl, 5-CH₃ Positional isomer; altered steric effects due to NH₂/CH₃ proximity .
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 132.16 4-NH₂, 3-CH₃ Lacks chlorine; lower molecular weight and polarity .
5-Amino-2-chlorobenzonitrile 35747-58-1 C₇H₅ClN₂ 152.57 5-NH₂, 2-Cl Smaller structure; absence of methyl group reduces lipophilicity .
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ 170.57 4-NH₂, 2-Cl, 5-F Fluorine substitution enhances electronegativity and metabolic stability .
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile 192869-57-1 C₁₅H₁₄N₂O₂ 254.28 2-NH₂, 5-OBz, 4-OCH₃ Bulky substituents (benzyloxy, methoxy) increase solubility in organic solvents .

Functional Group Impact on Properties

  • Chlorine vs.
  • Methyl Group Influence: The methyl group at position 2 in the target compound enhances lipophilicity compared to 4-Amino-3-methylbenzonitrile (methyl at position 3), which may affect membrane permeability in biological systems .
  • Amino Group Position: Moving the amino group from position 4 (target compound) to position 2 (2-Amino-4-chloro-5-methylbenzonitrile) changes hydrogen-bonding capacity and steric interactions, impacting binding affinity in receptor-ligand interactions .

Commercial Availability and Pricing

  • 4-Amino-3-methylbenzonitrile (CAS 78881-21-7): Priced at JPY 10,000 for 5g (97% purity) .
  • 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS 192869-57-1): Soluble in chloroform and DMSO, commonly used in medicinal chemistry research .
  • 5-Amino-2-chlorobenzonitrile (CAS 35747-58-1): Lower molecular weight (152.57 g/mol) may reduce synthesis costs compared to halogen-rich analogs .

Research and Application Insights

  • Pharmaceutical Relevance: The nitrile group in these compounds often serves as a bioisostere for carboxylic acids, improving metabolic stability. For example, 4-Amino-2-chloro-5-fluorobenzonitrile’s fluorine atom could enhance blood-brain barrier penetration in CNS drug candidates .

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